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Compound of Interest

Compound Name: 5-(Methylthio)indoline

CAS No.: 147080-28-2

Cat. No.: B170068

Get Quote

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 5-(Methylthio)indoline, a heterocyclic compound of interest in medicinal chemistry and

materials science. As experimental spectra for this specific molecule are not readily available in

public databases, this document leverages established principles of spectroscopic analysis and

data from structurally analogous compounds to predict and interpret its nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles. This guide is intended

for researchers, scientists, and drug development professionals who require a detailed

understanding of the structural characterization of indoline derivatives.

Molecular Structure and Spectroscopic Overview
5-(Methylthio)indoline is a bicyclic aromatic amine with a methylthio group substituted at the

5-position of the indoline ring. The structural features, including the aromatic and saturated

portions of the ring system, the secondary amine, and the methylthio group, each give rise to

characteristic signals in different spectroscopic techniques. Understanding these correlations is

paramount for unambiguous structure elucidation and purity assessment.
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Figure 1. Chemical structure of 5-(Methylthio)indoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

organic molecules. For 5-(Methylthio)indoline, both ¹H and ¹³C NMR will provide critical

information.

Predicted ¹H NMR Spectrum
The proton NMR spectrum of 5-(Methylthio)indoline is expected to show distinct signals for

the aromatic protons, the aliphatic protons of the five-membered ring, the N-H proton, and the

methylthio group protons. The predicted chemical shifts (δ) in ppm, multiplicities, and coupling

constants (J) in Hz are summarized in Table 1. These predictions are based on the analysis of

similar indoline and thioanisole derivatives.[1][2]
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Proton(s)

Predicted

Chemical Shift

(δ, ppm)

Predicted

Multiplicity

Predicted

Coupling

Constant (J,

Hz)

Rationale

H-7 6.9 - 7.1 d 7.5 - 8.5
Ortho-coupling to

H-6.

H-6 6.6 - 6.8 dd
7.5 - 8.5, 1.5 -

2.5

Ortho-coupling to

H-7 and meta-

coupling to H-4.

H-4 6.5 - 6.7 d 1.5 - 2.5
Meta-coupling to

H-6.

N-H 3.5 - 4.5 br s -

Broad signal due

to quadrupole

broadening and

potential

exchange.

C2-H₂ 3.4 - 3.6 t 8.0 - 9.0

Triplet due to

coupling with C3-

H₂.

C3-H₂ 2.9 - 3.1 t 8.0 - 9.0

Triplet due to

coupling with C2-

H₂.

S-CH₃ 2.4 - 2.6 s -

Singlet for the

methyl group

protons.

Table 1. Predicted ¹H NMR data for 5-(Methylthio)indoline.

Experimental Causality: The choice of solvent is critical in NMR. A deuterated solvent that does

not exchange with the N-H proton, such as CDCl₃ or DMSO-d₆, is recommended. DMSO-d₆

can be particularly useful for observing the N-H proton, as it often forms a hydrogen bond,

resulting in a sharper signal at a downfield shift.[3]
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Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reveal the number of unique carbon environments. For 5-
(Methylthio)indoline, eight distinct signals are expected. The predicted chemical shifts are

presented in Table 2, based on data from 5-methylindole and other substituted indolines.[4][5]

Carbon
Predicted Chemical Shift (δ,

ppm)
Rationale

C-7a 150 - 155
Aromatic carbon attached to

nitrogen.

C-3a 135 - 140 Aromatic quaternary carbon.

C-5 130 - 135
Aromatic carbon attached to

the sulfur atom.

C-7 125 - 130 Aromatic CH.

C-6 120 - 125 Aromatic CH.

C-4 108 - 112 Aromatic CH.

C-2 45 - 50
Aliphatic CH₂ adjacent to

nitrogen.

C-3 30 - 35 Aliphatic CH₂.

S-CH₃ 15 - 20 Methyl carbon.

Table 2. Predicted ¹³C NMR data for 5-(Methylthio)indoline.

Self-Validating Protocol: To confirm the assignments, a Distortionless Enhancement by

Polarization Transfer (DEPT) experiment is recommended. A DEPT-135 experiment will show

CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary

carbons will be absent. This would validate the assignments for C-2, C-3, and the S-CH₃ group.

[3]

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule. The predicted

characteristic IR absorption bands for 5-(Methylthio)indoline are listed in Table 3. These

predictions are based on typical vibrational frequencies for secondary amines, aromatic rings,

and thioethers.[6][7]

Functional Group
Predicted

Wavenumber (cm⁻¹)
Intensity Vibrational Mode

N-H 3350 - 3450 Medium Stretching

Aromatic C-H 3000 - 3100 Medium Stretching

Aliphatic C-H 2850 - 2960 Medium Stretching

Aromatic C=C 1580 - 1620 Medium-Strong Stretching

N-H 1500 - 1580 Medium Bending

C-N 1250 - 1350 Medium-Strong Stretching

C-S 600 - 800 Weak-Medium Stretching

Table 3. Predicted IR data for 5-(Methylthio)indoline.

Experimental Insight: The N-H stretching frequency is sensitive to hydrogen bonding. In a

concentrated sample (as a neat liquid or KBr pellet), this band may be broader and appear at a

lower wavenumber compared to a dilute solution in a non-polar solvent.

Sample Preparation

Spectroscopic Analysis

Data Interpretation

5-(Methylthio)indoline

NMR (¹H, ¹³C, DEPT)

IR

MS (EI)

Structure Elucidation
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Figure 2. General workflow for the spectroscopic characterization of 5-(Methylthio)indoline.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 5-(Methylthio)indoline, electron ionization (EI) would be a suitable

technique.

Predicted Mass Spectrum:

Molecular Ion (M⁺): The molecular weight of 5-(Methylthio)indoline (C₉H₁₁NS) is 165.26

g/mol . A prominent molecular ion peak is expected at m/z = 165.

Major Fragmentation Pathways:

Loss of a methyl radical (•CH₃) from the molecular ion to give a fragment at m/z = 150.

Loss of the thio radical (•SH) to give a fragment at m/z = 132.

A retro-Diels-Alder type fragmentation of the indoline ring is also possible.

The predicted mass spectrum is informed by the fragmentation patterns of similar indoline and

thioanisole derivatives.[8][9]

Authoritative Grounding: The fragmentation of indoline derivatives often involves the cleavage

of the bonds in the five-membered ring, leading to characteristic fragment ions.[9] The

presence of the sulfur atom also influences the fragmentation, with cleavage of the C-S and S-

CH₃ bonds being common.

Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed.

Instrument parameters should be optimized for the specific spectrometer being used.

NMR Spectroscopy Protocol
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Sample Preparation: Dissolve approximately 5-10 mg of 5-(Methylthio)indoline in 0.6-0.7

mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

¹H NMR Acquisition:

Tune and shim the spectrometer.

Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve a

good signal-to-noise ratio.

Integrate the signals and determine the chemical shifts and coupling constants.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required

compared to ¹H NMR due to the lower natural abundance of ¹³C.

Acquire a DEPT-135 spectrum to differentiate between CH/CH₃ and CH₂ signals.

IR Spectroscopy Protocol
Sample Preparation (KBr Pellet):

Grind a small amount of the sample with dry KBr powder.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Sample Preparation (Thin Film):

If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or

KBr).

Acquisition:

Record a background spectrum of the empty sample compartment or the salt plates.

Place the sample in the spectrometer and record the IR spectrum, typically in the range of

4000-400 cm⁻¹.
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Mass Spectrometry Protocol (EI)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

Ionization: Ionize the sample using a standard electron energy of 70 eV.

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion

and fragment ions.

Conclusion
This technical guide provides a detailed prediction and interpretation of the NMR, IR, and MS

spectra of 5-(Methylthio)indoline. By leveraging data from analogous structures and

established spectroscopic principles, researchers can confidently approach the

characterization of this and related indoline derivatives. The provided protocols offer a starting

point for obtaining high-quality spectroscopic data, which is essential for confirming the

structure and purity of synthesized compounds.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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